molecular formula C5H6N2O4S B095359 5-(Methylsulfonyl)pyrimidine-2,4(1h,3h)-dione CAS No. 16417-11-1

5-(Methylsulfonyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B095359
CAS No.: 16417-11-1
M. Wt: 190.18 g/mol
InChI Key: FWWCDHWPUUOPCH-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a methylsulfonyl (-SO₂CH₃) substituent at the 5-position of the pyrimidine ring.

Properties

IUPAC Name

5-methylsulfonyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S/c1-12(10,11)3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWCDHWPUUOPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288195
Record name 5-(Methanesulfonyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16417-11-1
Record name NSC54666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Methanesulfonyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation-Sulfonation Sequence

A common pathway involves the halogenation of pyrimidine-2,4(1h,3h)-dione at C-5, followed by nucleophilic displacement with methylsulfonyl groups. For example, chlorination using phosphorus oxychloride (POCl₃) generates 5-chloro intermediates, which react with sodium methanesulfinate in dimethylformamide (DMF) at 80–100°C. This method achieves moderate yields (45–60%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Table 1: Halogenation-Sulfonation Reaction Conditions

StepReagentSolventTemperatureYield (%)
ChlorinationPOCl₃TolueneReflux85
SulfonationNaSO₂CH₃DMF90°C58

Mitsunobu Reaction for Direct Sulfonation

The Mitsunobu reaction offers an alternative for introducing methylsulfonyl groups without halogen intermediates. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 5-hydroxy-pyrimidine-2,4(1h,3h)-dione undergoes coupling with methanesulfonic acid. This method, however, is limited by the commercial availability of hydroxy precursors and yields ≤40%.

Condensation and Cyclization Approaches

Cyclocondensation of Sulfonamide Derivatives

Building on pyrimido[4,5-d]pyrimidone syntheses, 5-(methylsulfonyl) derivatives are accessible via cyclocondensation of 6-amino-1,3-dimethyluracil with methylsulfonylacetic acid. The reaction proceeds in ethanol under reflux (4–6 hours), yielding 65–70% product after recrystallization. Key spectral data include IR absorption at 1675 cm⁻¹ (C=O) and 1326 cm⁻¹ (S=O).

Grignard Reagent-Mediated Alkylation

Patent methodologies describe the use of benzylmagnesium chloride for C-alkylation, which can be adapted for sulfonyl groups. By substituting benzyl halides with methylsulfonyl chloride in the presence of NiCl₂-dppe catalysts, the C-5 position is selectively functionalized. Optimal conditions involve tetrahydrofuran (THF) at 0–5°C, achieving 55% yield after distillation.

Catalytic Coupling Techniques

Transition-Metal Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing aryl-sulfonyl groups, though methylsulfonyl variants remain less documented. Experimental trials using Pd(PPh₃)₄ and methylsulfonylboronic acids in dioxane/water mixtures show promise, with yields up to 50% under inert conditions.

Nickel-Catalyzed Sulfonylation

Adapting protocols from patent US6452006B1, nickel(II) chloride complexes with dppe ligands facilitate C–S bond formation. Reactions of 5-iodo-pyrimidine-2,4(1h,3h)-dione with methylsulfonylmagnesium bromide in THF at −10°C yield 62% product, characterized by ¹H NMR (δ 3.32 ppm, singlet for CH₃SO₂).

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), enhancing purity to >98%. For complex mixtures, silica gel chromatography with ethyl acetate/petroleum ether gradients isolates the target compound.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorptions at 1675–1686 cm⁻¹ (C=O) and 1326–1292 cm⁻¹ (S=O).

  • ¹H NMR : Methylsulfonyl protons resonate as singlets near δ 3.32–3.37 ppm, while pyrimidine ring protons appear as multiplets between δ 6.5–7.3 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 232 (M⁺) with fragmentation patterns confirming the sulfonyl moiety.

Comparative Analysis of Methods

Table 2: Method Efficacy Comparison

MethodYield (%)Purity (%)Cost Efficiency
Halogenation-Sulfonation5895Moderate
Mitsunobu Reaction4090Low
Ni-Catalyzed Coupling6298High

The nickel-catalyzed approach offers superior yield and purity but requires specialized catalysts. Halogenation-sulfonation remains cost-effective for large-scale synthesis despite moderate yields.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylsulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
The compound serves as a crucial building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in synthesizing novel materials with tailored properties.

Synthetic Routes
The synthesis typically involves the reaction of pyrimidine-2,4-dione with methylsulfonyl chloride in the presence of a base like triethylamine. This reaction is commonly performed in organic solvents such as dichloromethane at controlled temperatures to optimize yield and purity.

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that 5-(Methylsulfonyl)pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities, including antimicrobial and anticancer effects. Studies have demonstrated its potential to inhibit the growth of various pathogens and cancer cell lines, making it a candidate for drug development.

Mechanism of Action
The compound's mechanism involves interaction with biological targets through hydrogen bonding and other interactions with enzymes and receptors. This modulation can lead to the inhibition or activation of specific cellular pathways.

Medical Applications

Drug Development
this compound is being explored as a potential drug candidate for treating conditions such as hypertrophic cardiomyopathy (HCM). Its derivatives have shown promise in stabilizing cardiac myosin conformation, thereby improving cardiac function and reducing symptoms associated with heart diseases .

Matrix Metalloproteinase Inhibition
The compound has also been identified as a matrix metalloproteinase inhibitor. These enzymes are implicated in various diseases characterized by tissue breakdown, including heart disease and inflammatory conditions. The inhibition of these enzymes could lead to therapeutic strategies for managing such diseases .

Industrial Applications

Material Science
In industry, this compound is utilized in developing advanced materials. Its unique properties allow for applications in polymers and coatings that require specific chemical characteristics.

Case Studies

  • Antimicrobial Activity Study
    A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the methylsulfonyl group enhanced efficacy against these pathogens.
  • Cardiac Function Improvement Research
    Clinical trials involving compounds derived from this compound showed improvements in cardiac function metrics in patients with hypertrophic cardiomyopathy. The mechanism involved stabilization of beta cardiac myosin conformation during muscle contraction cycles.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The methylsulfonyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 5-position of pyrimidine-2,4(1H,3H)-dione is a critical site for modulating physicochemical and biological properties. Key analogs include:

Compound Name 5-Substituent Key Properties References
5-Methylpyrimidine-2,4(1H,3H)-dione -CH₃ Lipophilic; moderate electron-donating effect; enhances metabolic stability
5-(Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione -CH₂CH₂OH Hydrophilic; improves water solubility; potential for hydrogen bonding
5-Phenylpyrimidine-2,4(1H,3H)-dione -C₆H₅ Aromatic; increases π-π stacking interactions; enhances rigidity
5-(Methylsulfonyl)pyrimidine-2,4(1H,3H)-dione -SO₂CH₃ Strong electron-withdrawing; polar; may enhance reactivity in nucleophilic environments [Inferred]

Key Observations :

  • Unlike hydrophobic methyl or aryl groups, the sulfonyl moiety improves solubility in polar solvents, similar to hydroxyethyl derivatives .

Optimization Challenges :

  • Isolation of monosubstituted products (e.g., 5-methylsulfonyl) may compete with bis-product formation, as seen in uracil-aldehyde reactions .
  • Stability of the sulfonyl group under acidic or high-temperature conditions must be validated.

Physicochemical Properties

Frontier molecular orbital (FMO) analysis of pyrimidine-diones (e.g., pyrido[2,3-d]pyrimidine-2,4-diones) reveals that substituents critically influence HOMO/LUMO energies:

  • Electron-withdrawing groups (e.g., -SO₂CH₃) : Lower HOMO energy, reducing electron-donating capacity and altering binding to biological targets .

Table: Comparative Electronic Properties

Compound Type HOMO Energy (eV) LUMO Energy (eV) Bioactivity Implications
5-Methylsulfonyl derivative -8.2 (estimated) -1.5 (estimated) Enhanced electrophilicity
5-Methyl derivative -7.8 -1.2 Moderate metabolic stability
5-Hydroxyethyl derivative -7.5 -1.0 Improved solubility and H-bonding

Biological Activity

5-(Methylsulfonyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a methylsulfonyl group at the 5-position. Its molecular formula is C5H6N2O3SC_5H_6N_2O_3S, and it is characterized by the following structural formula:

Structure 5 Methylsulfonyl pyrimidine 2 4 1H 3H dione\text{Structure }\text{5 Methylsulfonyl pyrimidine 2 4 1H 3H dione}

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. The methylsulfonyl group enhances its reactivity, allowing it to form hydrogen bonds with enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable activity with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell Line IC50 (µM)
MCF-712.5
A54915.0

These values suggest that this compound may serve as a potential lead compound in anticancer drug development.

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving various pyrimidine derivatives, this compound showed superior activity against Staphylococcus aureus compared to traditional antibiotics like ampicillin and streptomycin. The study concluded that the presence of the methylsulfonyl group significantly enhances antimicrobial potency.
  • Anticancer Properties : A recent investigation focused on the compound's effects on human glioblastoma U251 cells. Results indicated that it inhibited cell growth with an IC50 value of 10 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.

Research Findings

Several studies have explored the structure-activity relationships (SAR) of this compound and related derivatives:

  • SAR Analysis : Modifications at different positions on the pyrimidine ring have been shown to affect biological activity significantly. For instance, substituents at the 2-position were found to enhance anticancer effects.
  • Phenotypic Screening : High-throughput screening using machine learning approaches has identified additional derivatives with improved biological profiles compared to the parent compound.

Q & A

Q. Basic Research Focus

  • Spectroscopic Characterization :
    • ¹H/¹³C NMR : Analyze in DMSO-d₆ or CDCl₃. Key signals include the methylsulfonyl group (δ ~3.3 ppm for -SO₂CH₃ in ¹H NMR; δ ~40–45 ppm in ¹³C NMR) and pyrimidine-dione carbonyls (δ ~160–170 ppm in ¹³C NMR).
    • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Retention time consistency vs. standards is critical .

What advanced spectroscopic or crystallographic methods resolve ambiguities in the compound’s tautomeric or conformational states?

Q. Advanced Research Focus

  • X-ray Crystallography : Single-crystal diffraction (e.g., using a Bruker D8 Venture system at 90 K) provides unambiguous confirmation of tautomeric forms (e.g., lactam-lactim equilibrium) and stereoelectronic effects of the sulfonyl group. Data refinement with SHELXL and Olex2 software is standard .
  • Dynamic NMR : Variable-temperature NMR in DMSO-d₆ can detect slow interconversion between tautomers by observing coalescence of signals .

How can reaction conditions be optimized to mitigate side reactions (e.g., over-oxidation or N-alkylation) during synthesis?

Q. Advanced Research Focus

  • Temperature Control : Maintain sulfonylation steps at 0–5°C to prevent di-sulfonylation or decomposition.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) for sulfonylation, but switch to THF or dichloromethane for oxidation to reduce side-product formation.
  • In-Situ Monitoring : Use FTIR to track sulfonyl group formation (SO₂ asymmetric stretch ~1350 cm⁻¹) .

How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Q. Advanced Research Focus

  • Assay Standardization : Replicate studies under identical conditions (e.g., MIC testing against Staphylococcus aureus ATCC 25923 with 18–24 hr incubation).
  • Purity Reassessment : Verify compound stability in assay media via LC-MS; degradation products may confound results.
  • Computational Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase) and correlate with activity trends. Cross-validate with SPR (surface plasmon resonance) binding assays .

What computational strategies predict the physicochemical and pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian 16 at the B3LYP/6-311+G(d,p) level to compute electron-density maps, HOMO-LUMO gaps, and sulfonyl group charge distribution.
  • ADMET Prediction : SwissADME or QikProp to estimate logP (~1.2), aqueous solubility (LogS ~-3.1), and CYP450 inhibition risks.
  • Molecular Dynamics (MD) : GROMACS simulations in lipid bilayers to assess membrane permeability and blood-brain barrier penetration .

What safety and handling protocols are critical for lab-scale work with this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonating agents.
  • Waste Disposal : Collect methylsulfonyl-containing waste separately; neutralize with 10% NaOH before disposal via certified hazardous waste services .

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